molecular formula C10H17ClO2 B14408590 1-Chloro-7,12-dioxaspiro[5.6]dodecane CAS No. 84657-99-8

1-Chloro-7,12-dioxaspiro[5.6]dodecane

Katalognummer: B14408590
CAS-Nummer: 84657-99-8
Molekulargewicht: 204.69 g/mol
InChI-Schlüssel: QYXWYLNAJFUYOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-7,12-dioxaspiro[5.6]dodecane is an organic compound with the molecular formula C10H17ClO2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound contains a chlorine atom and two oxygen atoms, forming part of its distinctive spiro structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-7,12-dioxaspiro[5.6]dodecane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a diol with a chlorinating agent in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-7,12-dioxaspiro[5.6]dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes .

Wissenschaftliche Forschungsanwendungen

1-Chloro-7,12-dioxaspiro[5.6]dodecane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 1-Chloro-7,12-dioxaspiro[5.6]dodecane involves its interaction with molecular targets through its functional groups. The chlorine atom and oxygen atoms play a crucial role in its reactivity and interactions with other molecules. These interactions can affect various pathways, including enzymatic reactions and signal transduction processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7,12-Dioxaspiro[5.6]dodecane: Lacks the chlorine atom, leading to different reactivity and applications.

    1-Bromo-7,12-dioxaspiro[5.6]dodecane: Similar structure but with a bromine atom instead of chlorine, resulting in different chemical properties.

    1-Iodo-7,12-dioxaspiro[5.6]dodecane:

Uniqueness

1-Chloro-7,12-dioxaspiro[5.6]dodecane is unique due to its specific combination of a chlorine atom and spiro structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

84657-99-8

Molekularformel

C10H17ClO2

Molekulargewicht

204.69 g/mol

IUPAC-Name

5-chloro-7,12-dioxaspiro[5.6]dodecane

InChI

InChI=1S/C10H17ClO2/c11-9-5-1-2-6-10(9)12-7-3-4-8-13-10/h9H,1-8H2

InChI-Schlüssel

QYXWYLNAJFUYOI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C(C1)Cl)OCCCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.